4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
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Overview
Description
4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a thiazole ring, a pyridine ring, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiazole and pyridine rings through various coupling reactions. The sulfamoyl group is then added using sulfonation reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow processes, which allow for more efficient and consistent production compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Properties
Molecular Formula |
C21H22N4O4S2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H22N4O4S2/c1-25(13-17-3-2-12-29-17)31(27,28)18-6-4-16(5-7-18)20(26)24-21-23-19(14-30-21)15-8-10-22-11-9-15/h4-11,14,17H,2-3,12-13H2,1H3,(H,23,24,26) |
InChI Key |
NJYDOSVNKPTVLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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